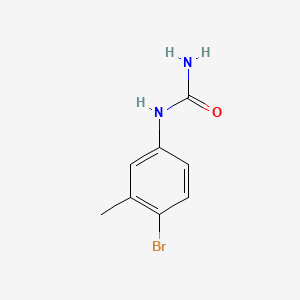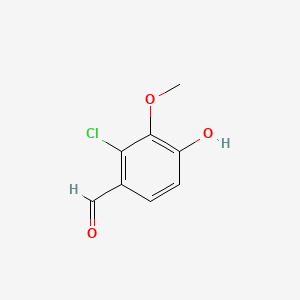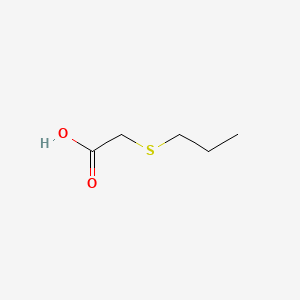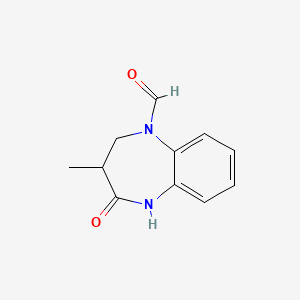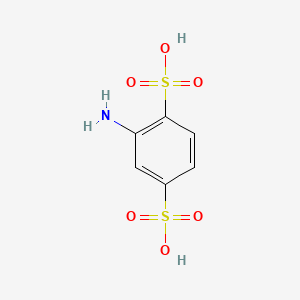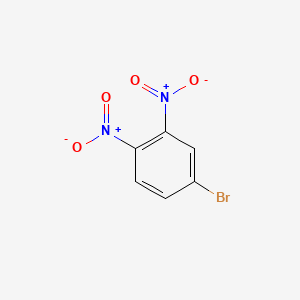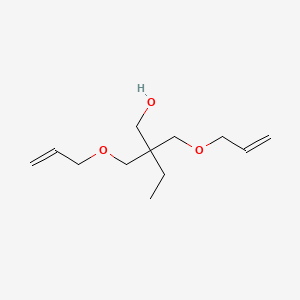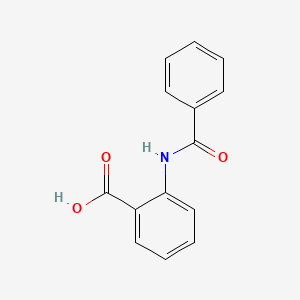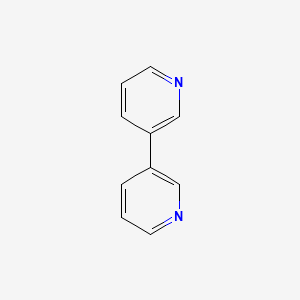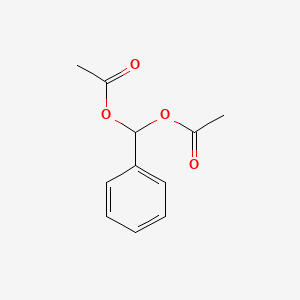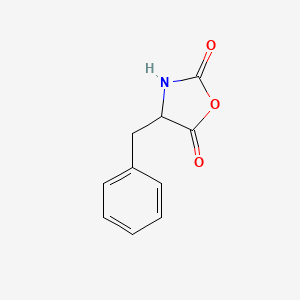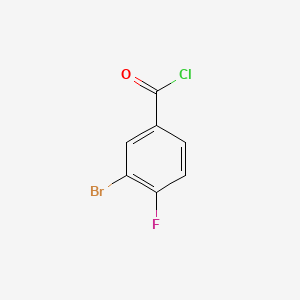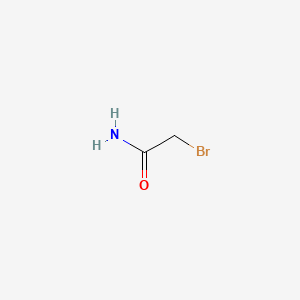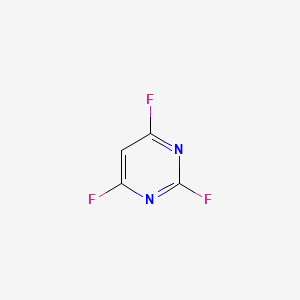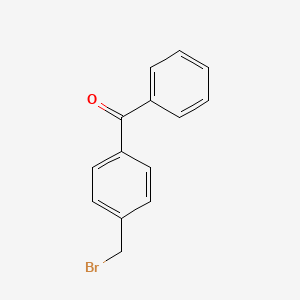
4-(Bromomethyl)benzophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(Bromomethyl)benzophenone derivatives can be achieved through multiple pathways. One efficient route starts from 4-(bromomethyl)benzophenone, advancing through various chemical reactions to produce novel compounds, each characterized by 1H NMR, MS, IR, and EA (R. Tang, Jin‐juan Zhu, & Yi‐ming Luo, 2006). Another method involves the reaction of 4-bromomethyl benzophenone with dodecyl dimethyl amine, leading to the synthesis of 4-Benzoyl-N-dodecyl-N,N-dimethyl benzenemethanammonium bromide, highlighting an 81% yield based on 4-Bromomethyl benzophenone (Xu Wei-jian, 2008).
Molecular Structure Analysis
The molecular structure of synthesized 4-(Bromomethyl)benzophenone derivatives is extensively characterized using techniques like 1H NMR, 13C NMR, IR, EI-MS, and XRD. For instance, 1-Bromo-4-(2,2-diphenylvinyl) benzene demonstrates a structure that prevents tight intermolecular packing, showcasing its photoluminescence properties (Liang Zuo-qi, 2015).
Chemical Reactions and Properties
4-(Bromomethyl)benzophenone undergoes various chemical reactions, leading to the formation of diverse compounds. For example, it participates in side-chain bromination reactions to yield naphthalene derivatives, indicating a mechanism involving the generation of 1-phenylisobenzofuran by displacement of bromide (Roy Faragher & Thomas L. Gilchrist, 1976). Another reaction pathway involves thiourea method, producing 4-Mercaptomethyl benzophenone with a yield of 75% (Li Ying-jia, 2012).
Physical Properties Analysis
The physical properties, including photoluminescence, are significant for understanding the utility of 4-(Bromomethyl)benzophenone derivatives. For instance, 1-Bromo-4-(2,2-diphenylvinyl) benzene exhibits significant fluorescence intensity changes between solution and solid states, highlighting its aggregation-induced emission (AIE) peculiarity (Liang Zuo-qi, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
4-(Bromomethyl)benzophenone has been utilized in various chemical syntheses and applications. It is employed in the preparation of photoinitiators, specifically tetraalkylammonium salts, which are used for acrylate polymerization. This chemical also finds use in the preparation of photo-cleavable protein cross-linking agents. In the realm of organic chemistry, it has been instrumental in synthesizing oligothiophenes, which have applications in nonlinear optics and electrochemistry. Furthermore, 4-(Bromomethyl)benzophenone is a key precursor in the preparation of organometallic complexes, especially those involving ruthenium, which exhibit modified redox properties and increased solubility in organic solvents compared to their unsubstituted analogs (Sibi, 2000).
Derivative Synthesis
The novel benzophenone derivative 4‐[(2‐aminoethoxy)methyl]benzophenone has been synthesized from 4‐(bromomethyl)benzophenone. This process showcases the versatility of 4-(Bromomethyl)benzophenone as a starting material for creating various benzophenone derivatives with potential applications in different fields (Tang, Zhu, & Luo, 2006).
Conversion into Naphthalene Derivatives
In a unique application, 4-(Bromomethyl)benzophenone, prepared via the bromination of 2-methylbenzophenone, has been converted into various naphthalene derivatives. This transformation involves a mechanism where 1-phenylisobenzofuran is generated and then undergoes cycloaddition, followed by aromatization to yield the naphthalene derivatives. Such reactions demonstrate the potential of 4-(Bromomethyl)benzophenone in creating complex aromatic compounds (Faragher & Gilchrist, 1976).
Synthesis of Novel Compounds
4-(Bromomethyl)benzophenone has been used in the synthesis of unique compounds such as 4-Benzoyl-N-dodecyl-N,N-dimethyl benzenemethanammonium bromide, highlighting its role as a versatile reagent in the creation of novel chemical entities. Such synthesized compounds could have potential applications in various industrial and research sectors (Xu Wei-jian, 2008).
Propiedades
IUPAC Name |
[4-(bromomethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYULULVJWLRDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186424 | |
| Record name | 4-(Bromomethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)benzophenone | |
CAS RN |
32752-54-8 | |
| Record name | 4-(Bromomethyl)benzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32752-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Bromomethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(BROMOMETHYL)BENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A23H9ZH86Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

